4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is an organic compound with the molecular formula C17H20N2O4S . It is a sulfonamide derivative, characterized by the presence of a methoxy group, a morpholine ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-aminophenyl)morpholine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-morpholinophenyl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-(4-aminophenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and binding properties compared to other sulfonamide derivatives . This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O3S
- CAS Number : 300375-27-3
This compound contains a benzenesulfonamide moiety, which is often associated with various pharmacological activities.
Target Interactions
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets. Compounds with similar structures have been shown to affect several biochemical pathways, including:
- Antioxidant Activity : Potentially scavenging free radicals.
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Exhibiting activity against various pathogens.
- Antitumor Activity : Inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that related benzenesulfonamides can inhibit cellular proliferation and induce apoptosis in cancer cell lines.
Compound | IC50 (μM) | Target |
---|---|---|
4-Methoxy-N-(1-naphthyl)benzenesulfonamide | 1.35 | STAT3 |
4-Methoxy-N-(1-naphthyl)benzenesulfonamide | 0.83 | Tubulin |
These findings suggest that the compound may function as a dual-target inhibitor, disrupting both STAT3 signaling and tubulin polymerization, which are critical for cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has been shown to exhibit activity against a range of bacterial strains, indicating its potential as an antibacterial agent .
Case Studies
- Study on Anticancer Effects
-
Antimicrobial Efficacy
- Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth, suggesting its utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-16-6-8-17(9-7-16)24(20,21)18-14-2-4-15(5-3-14)19-10-12-23-13-11-19/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUNHUYTLCBANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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